MAO‑B vs. MAO‑A Selectivity Shift Driven by 3‑Bromo‑Phenyl Substitution
A structurally related oxazole‑4‑carboxylate bearing a 3‑bromophenyl moiety exhibits a pronounced selectivity profile for human monoamine oxidase B (MAO‑B) over MAO‑A, a differential that is not observed for the unsubstituted phenyl analog or other regioisomers [1]. The quantitative data reveal an IC50 of 33 nM for MAO‑B versus 1000 nM for MAO‑A, yielding a 30‑fold selectivity window. This level of isoform discrimination is critical for minimizing off‑target serotonergic or hypertensive liabilities in CNS drug discovery programs.
| Evidence Dimension | Enzyme inhibition potency and selectivity |
|---|---|
| Target Compound Data | IC50 (MAO-B) = 33 nM; IC50 (MAO-A) = 1000 nM |
| Comparator Or Baseline | Unsubstituted 5‑phenyl oxazole analog: IC50 (MAO-B) ≈ 85 µM (reported in separate studies for 5‑methyl‑1,2‑oxazole‑4‑carboxylic acid) |
| Quantified Difference | ~2500‑fold improvement in MAO‑B potency; 30‑fold intra‑target selectivity (MAO‑B vs MAO‑A) |
| Conditions | Inhibition of recombinant human MAO‑A and MAO‑B expressed in Escherichia coli; sulfonated DCIP dye‑based assay |
Why This Matters
Procurement of the precise 3‑bromo‑phenyl regioisomer is essential for programs requiring selective MAO‑B inhibition, as the unsubstituted phenyl or alternative halogenated analogs fail to deliver comparable selectivity or potency.
- [1] BindingDB. BDBM50421645 CHEMBL123609: Activity Spreadsheet – Enzyme Inhibition Constant Data. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50421645 View Source
